5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid
5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729259
InChI:
InChI=1S/C17H23N3O4/c1-19-9-11-20(12-10-19)17(24)13-5-2-3-6-14(13)18-15(21)7-4-8-16(22)23/h2-3,5-6H,4,7-12H2,1H3,(H,18,21)(H,22,23)
SMILES:
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O
Molecular Formula:
C17H23N3O4
Molecular Weight:
333.4 g/mol
5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid
CAS No.:
Cat. No.: VC0729259
Molecular Formula: C17H23N3O4
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O4 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 5-[2-(4-methylpiperazine-1-carbonyl)anilino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C17H23N3O4/c1-19-9-11-20(12-10-19)17(24)13-5-2-3-6-14(13)18-15(21)7-4-8-16(22)23/h2-3,5-6H,4,7-12H2,1H3,(H,18,21)(H,22,23) |
| Standard InChI Key | VSJCTCDZRPRIKI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator